molecular formula C10H10N4O2S B493826 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 59399-37-0

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid

Cat. No.: B493826
CAS No.: 59399-37-0
M. Wt: 250.28g/mol
InChI Key: WYTWOGDSGKCFOU-UHFFFAOYSA-N
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Description

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a heterocyclic compound featuring a phenyl-substituted tetrazole core linked via a thioether (-S-) group to the second carbon of a propanoic acid backbone. The tetrazole moiety is a bioisostere for carboxylic acids, offering distinct electronic and steric properties, while the thioether linkage enhances metabolic stability and modulates solubility.

Properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWOGDSGKCFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiolation of the Tetrazole Ring

Introduction of the thiol (-SH) group at position 5 of the tetrazole is achieved via two primary methods:

Method A: Nucleophilic Displacement
Reaction of 1-phenyl-1H-tetrazol-5-yl chloride with sodium hydrosulfide (NaSH) in ethanol/water (3:1 v/v) at reflux yields the thiol derivative. This method requires strict anhydrous conditions to prevent hydrolysis, with yields averaging 78%.

Method B: Reductive Cleavage
Treatment of 1-phenyl-1H-tetrazol-5-yl disulfide with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) generates the thiol intermediate. While producing higher purity (>95% by HPLC), this approach is less scalable due to pyrophoric reagent handling.

Thioether Bond Formation Strategies

The critical C-S bond between the tetrazole and propanoic acid moieties is established through thiol-alkylation or Mitsunobu reactions.

Alkylation of Tetrazole-5-thiol

Reaction of 1-phenyl-1H-tetrazol-5-thiol with α-bromopropanoic acid derivatives under basic conditions:

Reaction Conditions

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Solvent: Acetonitrile or DMF

  • Temperature: 60–80°C

  • Time: 12–24 hours

Optimized Protocol
A 1:1.2 molar ratio of tetrazole-thiol to methyl 2-bromopropanoate in DMF with K₂CO₃ (2 eq) yields 84% thioether product after 18 hours at 70°C. Subsequent saponification with NaOH (2M) converts the ester to carboxylic acid.

Mitsunobu Coupling

For stereospecific synthesis, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate coupling between tetrazole-thiol and hydroxypropanoic acid derivatives:

Typical Parameters

ComponentQuantity
Tetrazole-thiol1.0 eq
Methyl 2-hydroxypropanoate1.2 eq
DEAD1.5 eq
PPh₃1.5 eq
Solvent (THF)0.1 M

This method achieves 76% yield but requires chromatographic purification due to phosphine oxide byproducts.

Carboxyl Group Introduction and Final Modification

Post-thioetherification steps focus on generating the free carboxylic acid functionality.

Ester Saponification

Hydrolysis of methyl or ethyl esters using:

  • NaOH (2M) in methanol/water (4:1) at 50°C for 6 hours

  • LiOH·H₂O in THF/water (3:1) for acid-sensitive substrates

Quantitative conversion is achieved with both methods, though LiOH reduces side reactions during workup.

Oxidative Methods

For substrates with alcohol groups, TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl)-mediated oxidation in the presence of NaOCl and KBr converts primary alcohols to carboxylic acids. This one-pot method is less common but useful for branched derivatives.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance safety and yield:

Flow Reaction Parameters

StageConditions
Tetrazole formationCuI catalyst, 100°C, 5 min residence
Thioether couplingK₂CO₃ in MeCN, 70°C, 30 min
SaponificationNaOH in MeOH/H₂O, 45°C, 2 hours

This setup achieves 89% overall yield with 99.5% purity by HPLC, significantly outperforming batch processes.

Analytical and Purification Techniques

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=7.6 Hz, 2H, Ph), 7.55–7.48 (m, 3H, Ph), 3.82 (q, J=6.8 Hz, 1H, CH), 3.12 (dd, J=14.0, 6.8 Hz, 1H, SCH₂), 2.97 (dd, J=14.0, 6.8 Hz, 1H, SCH₂), 1.32 (d, J=6.8 Hz, 3H, CH₃).

  • HPLC: Rt=8.7 min (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Purification Methods

  • Crystallization: From ethyl acetate/hexane (1:3) yields 92% pure product

  • Column Chromatography: Silica gel eluted with CH₂Cl₂/MeOH (95:5)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Alkylation-Saponification8499.5High1.0
Mitsunobu Coupling7698.2Medium3.5
Flow Synthesis8999.7Very High0.8

The alkylation-saponification route remains optimal for laboratory-scale synthesis, while flow chemistry is preferred for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl and tetrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit notable antimicrobial properties. For instance, compounds containing tetrazole rings have been synthesized and tested for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, derivatives similar to 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics like penicillin .

Anti-inflammatory Properties

Tetrazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies using the carrageenan-induced rat paw edema model showed that certain tetrazole compounds exhibited potent anti-inflammatory activity, suggesting that this compound may have similar therapeutic potential . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines.

Antiparasitic Activity

The compound's structural features suggest potential applications in treating parasitic infections. Research has shown that certain tetrazole-containing compounds can inhibit the growth of Entamoeba histolytica, a parasite responsible for amoebic dysentery. The efficacy of these compounds indicates that this compound could be explored further for antiparasitic drug development .

Antiviral Activity

Preliminary investigations into the antiviral properties of tetrazole derivatives indicate that they may inhibit viral replication. Compounds similar to this compound have shown activity against herpes simplex viruses and influenza virus A, suggesting a potential role in antiviral therapy .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of azides with alkynes under copper-catalyzed conditions.
  • Thioether Formation : The tetrazole derivative is reacted with a thiol compound under basic conditions to form the thioether linkage.
  • Final Coupling : The thioether-tetrazole intermediate is coupled with a propanoic acid derivative under acidic conditions.

These synthetic routes are optimized for high yield and purity, making them suitable for large-scale production .

Case Study 1: Antimicrobial Efficacy

A study evaluated various tetrazole derivatives, including those structurally related to this compound, against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications to the tetrazole structure enhanced antimicrobial potency, providing insights into structure–activity relationships (SAR) that could guide future drug design efforts .

Case Study 2: Anti-inflammatory Research

In another investigation, a series of tetrazole derivatives were tested for anti-inflammatory activity using the carrageenan-induced paw edema method. Among these, compounds closely resembling this compound exhibited significant reduction in edema compared to control groups, highlighting their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Position of Thio Additional Groups
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid (Target) - C₁₀H₉N₄O₂S ~265.3* Phenyl C2 of propanoic acid None
2-{[1-(3-Methylphenyl)-1H-tetrazol-5-yl]thio}propanoic acid 917217-91-5 C₁₁H₁₁N₄O₂S 264.30 3-Methylphenyl C2 None
2-Hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid 881585-85-9 C₁₀H₁₀N₄O₃S 266.28 Phenyl C3 Hydroxyl (-OH) on C2
3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid 1437-67-8 C₁₀H₁₀N₄O₂S 250.28 Phenyl C3 None

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects: The 3-methylphenyl variant (CAS 917217-91-5) introduces a lipophilic methyl group, likely enhancing membrane permeability compared to the unsubstituted phenyl group in the target compound .

Positional Isomerism :

  • Moving the thioether from C2 to C3 (as in CAS 1437-67-8) shortens the distance between the tetrazole and carboxylic acid groups, which may influence conformational flexibility and intermolecular interactions .

Molecular Weight and Purity :

  • Analogs exhibit molecular weights ranging from 250.28 to 266.28, with purities typically ≥95% (e.g., CAS 917217-91-5 at 95% purity) .

Biological Activity

2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, also known as 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H10N4O3S
  • Molecular Weight : 266.28 g/mol
  • CAS Number : 881585-85-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including this compound.

  • Inhibition of Cancer Cell Proliferation :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The IC50 values reported were approximately 6.43 μM for HT-29 and 9.83 μM for PC-3, indicating potent activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 2.24 μM for HT-29) .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Tyrosine Phosphatases :
    • The compound has been investigated for its ability to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cell signaling pathways related to cancer progression .
  • Induction of Apoptosis :
    • Studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins .
  • Antioxidant Activity :
    • The presence of the tetrazole ring contributes to its antioxidant properties, which may help in reducing oxidative stress in cells, further supporting its anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity.

  • Bacterial Inhibition :
    • Research indicates that it exhibits significant antibacterial effects against various pathogenic bacteria with lower minimum inhibitory concentrations (MICs) than established antibiotics like ciprofloxacin and tetracycline .

Study on Anticancer Efficacy

A comprehensive study evaluated the efficacy of various tetrazole derivatives, including 2-hydroxy-3-[(1-phenyltetrazol-5-yl)thio]propanoic acid, on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple tested lines, confirming the compound's potential as a chemotherapeutic agent.

Toxicity Assessment

Toxicity studies conducted on Swiss albino mice showed that the compound was non-toxic at doses up to 100 mg/kg over a period of 28 days, suggesting a favorable safety profile for further development .

Summary Table of Biological Activities

Activity TypeMechanism/EffectReference
AnticancerInhibition of PTPs, apoptosis induction
AntimicrobialLower MICs than standard antibiotics
AntioxidantReduction of oxidative stress
ToxicityNon-toxic up to 100 mg/kg

Q & A

Q. What are the standard synthetic routes for 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates react with halogenated tetrazole derivatives under reflux conditions. Key steps include purification via recrystallization (ethanol/water mixtures) and characterization using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm thioether bond formation and carboxylic acid functionality. Elemental analysis is used to validate purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound may pose risks of skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Refer to SDS guidelines for spill management and disposal, emphasizing neutralization with weak bases (e.g., sodium bicarbonate) before waste treatment .

Q. How can researchers validate the purity of synthesized this compound?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point determination. High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis (C, H, N, S) ensures stoichiometric consistency. Thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis using cyclodextrin additives can separate enantiomers. Absolute configuration is determined via X-ray crystallography using SHELXL for refinement, particularly with high-resolution data (>1.2 Å). Circular dichroism (CD) spectroscopy provides supplementary stereochemical insights .

Q. What strategies address contradictory bioactivity data reported in different studies?

Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate findings by:

  • Replicating experiments under standardized protocols (e.g., NIH/WHO guidelines).
  • Cross-referencing with structural analogs (e.g., thiazole or triazole derivatives) to identify SAR trends.
  • Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms .

Q. How can computational methods optimize the design of derivatives for enhanced PPAR (Peroxisome Proliferator-Activated Receptor) activity?

Molecular docking (AutoDock Vina) identifies binding poses in PPAR-γ ligand-binding domains. QSAR models prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring) that improve affinity. In vitro validation includes luciferase reporter assays in HEK293 cells transfected with PPAR response elements .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Twinning and poor diffraction are common. Use SHELXD for structure solution and SHELXL for refinement with TWIN commands. High-resolution data (<1.0 Å) mitigate phase errors. For disordered regions, apply restraints (ISOR, DELU) and validate with Rfree_{free} convergence .

Q. How do structural modifications (e.g., fluorination or methylthio groups) impact metabolic stability?

Fluorination at the tetrazole ring reduces oxidative metabolism (CYP450), enhancing plasma half-life. Methylthio groups improve lipophilicity (logP ↑), assessed via shake-flask method. In vitro microsomal assays (human liver microsomes) quantify metabolic degradation rates .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Signals for this compound
1H^1H-NMR (DMSO-d6)δ 1.50–1.56 (m, CH3_3), 3.72 (s, SCH2_2), 7.23–7.35 (m, aromatic H)
IR (KBr)1710 cm1^{-1} (C=O stretch), 2550 cm1^{-1} (S-H, if present)
HRMS (ESI+)[M+H]+^+ m/z calculated: 291.0521; observed: 291.0518

Table 2. In Vitro Bioactivity Comparison with Analogues

CompoundIC50_{50} (PPAR-γ, μM)LogPMetabolic Stability (t1/2_{1/2}, min)
Parent compound12.3 ± 1.22.128.4
Fluorinated derivative8.7 ± 0.92.545.6
Methylthio analog10.1 ± 1.12.838.9
Data derived from

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